An In-depth Technical Guide to the Chemical Properties of N-[3-(Trimethoxysilyl)propyl]aniline
An In-depth Technical Guide to the Chemical Properties of N-[3-(Trimethoxysilyl)propyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(Trimethoxysilyl)propyl]aniline, an organosilane, is a versatile chemical compound with significant applications across various scientific and industrial fields. Its unique bifunctional nature, possessing both a reactive aniline (B41778) moiety and a hydrolyzable trimethoxysilyl group, allows it to act as a highly effective coupling agent and surface modifier. This technical guide provides a comprehensive overview of the chemical properties of N-[3-(Trimethoxysilyl)propyl]aniline, including its physical characteristics, chemical reactivity, and spectroscopic profile. Detailed experimental protocols for the determination of its key properties are also presented to aid researchers in their practical applications.
Chemical and Physical Properties
N-[3-(Trimethoxysilyl)propyl]aniline is a yellowish, clear liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the tables below.
General Properties
| Property | Value |
| Chemical Name | N-[3-(Trimethoxysilyl)propyl]aniline |
| Synonyms | (3-Anilinopropyl)trimethoxysilane, N-Phenyl-gamma-aminopropyltrimethoxysilane, Trimethoxy[3-(phenylamino)propyl]silane |
| CAS Number | 3068-76-6 |
| Molecular Formula | C₁₂H₂₁NO₃Si |
| Molecular Weight | 255.39 g/mol |
| Appearance | Yellowish clear liquid |
Physical Properties
| Property | Value |
| Boiling Point | 310 °C (lit.) |
| Density | 1.07 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.506 (lit.) |
| Flash Point | 110 °C (closed cup) |
| Solubility | Soluble in most organic solvents, insoluble in water |
Chemical Reactivity
The chemical behavior of N-[3-(Trimethoxysilyl)propyl]aniline is primarily dictated by its two main functional groups: the trimethoxysilyl group and the aniline group.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol (B1196071) groups (-Si(OH)₃). This reaction is a critical step in its application as a coupling agent, as the silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate). The silanol groups can also undergo self-condensation to form a polysiloxane network. The rate of hydrolysis is influenced by pH and the concentration of the compound.[2]
Hydrolysis and condensation pathway of N-[3-(Trimethoxysilyl)propyl]aniline.
Reactions of the Aniline Group
The secondary amine of the aniline group provides a site for various organic reactions. It can act as a nucleophile and participate in reactions such as alkylation, acylation, and condensation with electrophilic species. This reactivity allows for the covalent bonding of the organosilane to organic polymers and other organic molecules, completing its role as a coupling agent.
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of N-[3-(Trimethoxysilyl)propyl]aniline.
General experimental workflow for physical property determination.
Determination of Boiling Point
The boiling point is determined using the Thiele tube method.[3]
-
Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath), and a rubber band or wire for attachment.
-
Procedure:
-
Fill the small test tube with approximately 0.5 mL of N-[3-(Trimethoxysilyl)propyl]aniline.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat transfer medium is above the level of the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Determination of Density
The density of the liquid is determined using a pycnometer or a density meter.[4][5]
-
Apparatus: Pycnometer (a specific volume flask), analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and measure its mass (m₂).
-
Empty and dry the pycnometer, then fill it with N-[3-(Trimethoxysilyl)propyl]aniline.
-
Repeat the thermal equilibration and volume adjustment as in step 3, and measure the mass of the pycnometer with the sample (m₃).
-
Calculate the density (ρ) of the sample using the following formula, where ρ_water is the known density of water at the measurement temperature: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
-
Determination of Refractive Index
The refractive index is measured using a refractometer, such as an Abbe refractometer.[6][7]
-
Apparatus: Abbe refractometer with a monochromatic light source (typically a sodium D-line at 589 nm) and a constant temperature circulator.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of N-[3-(Trimethoxysilyl)propyl]aniline to the surface of the measuring prism.
-
Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
Determination of Flash Point
The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, which is suitable for liquids that may form a surface film.[8][9]
-
Apparatus: Pensky-Martens closed-cup flash point tester, thermometer, and an ignition source.
-
Procedure:
-
Pour the sample into the test cup up to the filling mark.
-
Place the lid on the cup and insert the thermometer.
-
Heat the sample at a slow, constant rate while continuously stirring.
-
At regular temperature intervals, apply the ignition source by dipping the test flame into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.
-
Synthesis
A common method for the synthesis of N-[3-(Trimethoxysilyl)propyl]aniline involves the reaction of 3-chloropropyltrimethoxysilane (B1208415) with aniline.[1]
General workflow for the synthesis of N-[3-(Trimethoxysilyl)propyl]aniline.
Experimental Protocol for Synthesis
-
Reactants: Aniline and 3-chloropropyltrimethoxysilane. An acid scavenger such as excess aniline or another base is typically used.
-
Procedure:
-
Charge a reactor with aniline.
-
Slowly add 3-chloropropyltrimethoxysilane to the reactor while maintaining the temperature at approximately 160 °C with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 160 °C for several hours to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture is filtered to separate the product from the aniline hydrochloride salt.
-
The solid by-product can be neutralized with a base like ammonia and washed to recover the acid scavenger.
-
The crude product can be further purified by distillation under reduced pressure.
-
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-[3-(Trimethoxysilyl)propyl]aniline.
Infrared (IR) Spectroscopy
The IR spectrum of N-[3-(Trimethoxysilyl)propyl]aniline will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretch: A band in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
Si-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
C-N stretch: A band in the 1250-1350 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons in the molecule. Expected signals include those for the aromatic protons of the aniline ring, the methylene (B1212753) protons of the propyl chain, the methoxy (B1213986) protons of the trimethoxysilyl group, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the propyl chain, and the methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at an m/z corresponding to the molecular weight (255.39). Common fragmentation patterns for silyl (B83357) ethers involve the loss of methoxy groups and cleavage of the propyl chain.
Safety Information
N-[3-(Trimethoxysilyl)propyl]aniline should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a substance that can cause severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.
Conclusion
N-[3-(Trimethoxysilyl)propyl]aniline is a valuable chemical with a unique set of properties that make it highly effective as a coupling agent and surface modifier. A thorough understanding of its chemical and physical properties, as detailed in this guide, is crucial for its successful application in research and development. The provided experimental protocols offer a practical foundation for the characterization of this important organosilane.
References
- 1. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE | 3068-76-6 [chemicalbook.com]
- 2. Buy N-[3-(Trimethoxysilyl)propyl]aniline | 3068-76-6 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 6. mt.com [mt.com]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 9. delltech.com [delltech.com]
